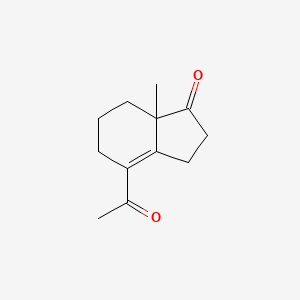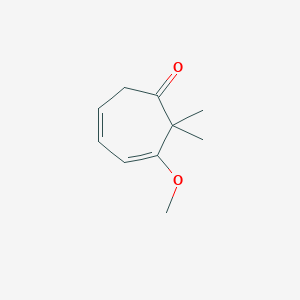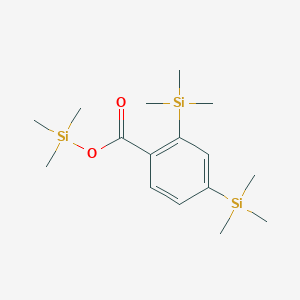![molecular formula C19H18BrNO2S B12558514 2-[(Benzenesulfonyl)methyl]-1-benzylpyridin-1-ium bromide CAS No. 145723-18-8](/img/structure/B12558514.png)
2-[(Benzenesulfonyl)methyl]-1-benzylpyridin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Benzenesulfonyl)methyl]-1-benzylpyridin-1-ium bromide is a chemical compound known for its unique structure and versatile applications It features a benzenesulfonyl group attached to a methyl group, which is further connected to a benzylpyridinium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzenesulfonyl)methyl]-1-benzylpyridin-1-ium bromide typically involves the reaction of methyl 2-(bromomethyl)benzoate with sodium benzenesulfinate in dry dimethylformamide at room temperature. This reaction is followed by the hydrolysis of the resulting ester with an aqueous solution of sodium.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(Benzenesulfonyl)methyl]-1-benzylpyridin-1-ium bromide can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzenesulfonyl group can participate in electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the aromatic ring.
Nucleophilic Substitution: The compound can also undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and sulfuric acid.
Nucleophilic Substitution: Reagents such as sodium benzenesulfinate and dimethylformamide are used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield various substituted benzene derivatives, while nucleophilic substitution can produce sulfone derivatives .
Scientific Research Applications
2-[(Benzenesulfonyl)methyl]-1-benzylpyridin-1-ium bromide has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development and as an intermediate in the synthesis of pharmaceuticals.
Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 2-[(Benzenesulfonyl)methyl]-1-benzylpyridin-1-ium bromide involves its ability to participate in electrophilic and nucleophilic substitution reactions. The benzenesulfonyl group acts as an electrophile, facilitating the formation of various intermediates and products. The pyridinium ion can stabilize these intermediates, enhancing the compound’s reactivity .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic Acid Derivatives: These compounds share the benzenesulfonyl group and exhibit similar reactivity in electrophilic and nucleophilic substitution reactions.
Pyridinium Salts: Compounds with a pyridinium ion exhibit similar stabilization of reaction intermediates and are used in various organic synthesis applications.
Uniqueness
2-[(Benzenesulfonyl)methyl]-1-benzylpyridin-1-ium bromide is unique due to the combination of the benzenesulfonyl group and the benzylpyridinium ion. This combination enhances its reactivity and makes it a versatile compound for various applications in organic synthesis, medicinal chemistry, and materials science .
Properties
CAS No. |
145723-18-8 |
|---|---|
Molecular Formula |
C19H18BrNO2S |
Molecular Weight |
404.3 g/mol |
IUPAC Name |
2-(benzenesulfonylmethyl)-1-benzylpyridin-1-ium;bromide |
InChI |
InChI=1S/C19H18NO2S.BrH/c21-23(22,19-12-5-2-6-13-19)16-18-11-7-8-14-20(18)15-17-9-3-1-4-10-17;/h1-14H,15-16H2;1H/q+1;/p-1 |
InChI Key |
BPRYFACIXLNFCD-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=CC=CC=C2CS(=O)(=O)C3=CC=CC=C3.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,8-Dimethyl-1H,3H,5H-thieno[3,4-e][1,3]dioxepine](/img/structure/B12558434.png)


![[4-[[3-[(4-Benzoyloxy-3-methoxyphenyl)methylidene]-2-oxocyclohexylidene]methyl]-2-methoxyphenyl] benzoate](/img/structure/B12558444.png)


![3-[4-(Butylsulfanyl)-1,2,5-thiadiazol-3-YL]-1-azabicyclo[2.2.2]octan-3-OL](/img/structure/B12558459.png)
![3-[(Pyridin-2-yl)methylidene]-1-azabicyclo[2.2.2]octane](/img/structure/B12558460.png)

![6-(4-Methylphenyl)-3-(3-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12558472.png)

![1,2-Benzenediamine, 4-[2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl]-](/img/structure/B12558477.png)
![4-[(E)-(4-Butoxyphenyl)diazenyl]-N-(2-sulfanylethyl)benzamide](/img/structure/B12558487.png)

